4-cyclopentyl-2-pyridin-4-yl-1H-pyrimidin-6-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-cyclopentyl-2-pyridin-4-yl-1H-pyrimidin-6-one, also known as CPI-613, is a novel anticancer drug that has been gaining attention in the scientific community due to its potential in treating various types of cancer. It is a small molecule that targets the mitochondrial tricarboxylic acid (TCA) cycle, which plays a crucial role in the energy metabolism of cancer cells.
Mecanismo De Acción
4-cyclopentyl-2-pyridin-4-yl-1H-pyrimidin-6-one targets the mitochondrial TCA cycle, which is a key metabolic pathway in cancer cells that provides energy for cell growth and proliferation. This compound inhibits two enzymes in the TCA cycle, pyruvate dehydrogenase (PDH) and alpha-ketoglutarate dehydrogenase (α-KGDH), which leads to a disruption in the energy metabolism of cancer cells. This disruption ultimately results in the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects on cancer cells. In preclinical studies, this compound has been shown to induce oxidative stress, disrupt mitochondrial function, and inhibit DNA synthesis in cancer cells. These effects ultimately lead to the induction of apoptosis in cancer cells. In clinical trials, this compound has been shown to improve overall survival and reduce tumor burden in patients with pancreatic cancer and acute myeloid leukemia.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4-cyclopentyl-2-pyridin-4-yl-1H-pyrimidin-6-one in lab experiments is its specificity for cancer cells. This compound targets the mitochondrial TCA cycle, which is upregulated in cancer cells but not in normal cells. This specificity makes this compound a promising drug for cancer treatment. However, one limitation of using this compound in lab experiments is its potential toxicity. This compound has been shown to induce oxidative stress and disrupt mitochondrial function, which could lead to toxicity in normal cells.
Direcciones Futuras
There are several future directions for the research and development of 4-cyclopentyl-2-pyridin-4-yl-1H-pyrimidin-6-one. One direction is to investigate the potential of this compound in combination with other anticancer drugs. This compound has been shown to sensitize cancer cells to chemotherapy, and combining it with other drugs could lead to improved outcomes in cancer treatment. Another direction is to investigate the potential of this compound in treating other types of cancer. While this compound has shown promising results in treating pancreatic cancer and acute myeloid leukemia, more research is needed to determine its effectiveness in other types of cancer. Finally, further studies are needed to investigate the potential toxicity of this compound in normal cells, as well as its long-term effects on cancer patients.
Conclusion:
In conclusion, this compound is a novel anticancer drug that targets the mitochondrial TCA cycle, leading to the induction of apoptosis in cancer cells. Its specificity for cancer cells and promising results in preclinical and clinical trials make it a promising drug for cancer treatment. However, more research is needed to determine its effectiveness in other types of cancer and its potential toxicity in normal cells.
Métodos De Síntesis
The synthesis of 4-cyclopentyl-2-pyridin-4-yl-1H-pyrimidin-6-one involves a multi-step process that starts with the reaction of cyclopentanone with ethyl acetoacetate to form cyclopentanone ethyl acetoacetate. This compound is then reacted with 2-chloropyridine to form 4-cyclopentyl-2-pyridin-4-yl-3-butyn-2-one. Finally, the last step involves the cyclization of 4-cyclopentyl-2-pyridin-4-yl-3-butyn-2-one with guanidine to form this compound.
Aplicaciones Científicas De Investigación
4-cyclopentyl-2-pyridin-4-yl-1H-pyrimidin-6-one has been extensively studied in preclinical and clinical trials for its potential in treating various types of cancer, including pancreatic cancer, acute myeloid leukemia, and solid tumors. In preclinical studies, this compound has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit tumor growth, and sensitize cancer cells to chemotherapy. In clinical trials, this compound has shown promising results in improving overall survival and reducing tumor burden in patients with pancreatic cancer and acute myeloid leukemia.
Propiedades
IUPAC Name |
4-cyclopentyl-2-pyridin-4-yl-1H-pyrimidin-6-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O/c18-13-9-12(10-3-1-2-4-10)16-14(17-13)11-5-7-15-8-6-11/h5-10H,1-4H2,(H,16,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YINUZAQPEZUWMV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C2=CC(=O)NC(=N2)C3=CC=NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.